N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-17(19,16-7-4-10-22-16)12-18-23(20,21)15-9-8-13-5-2-3-6-14(13)11-15/h4,7-11,18-19H,2-3,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDXHKDMYJYMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- CAS Number : 1788770-18-2
The compound features a naphthalene core substituted with a sulfonamide group and a thiophene moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Naphthalene Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiophene Ring : Utilizes cross-coupling reactions such as Suzuki or Heck reactions.
- Attachment of the Hydroxypropyl Group : Achieved through alkylation reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- In Vitro Studies : Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Study | Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
Anticancer Potential
Preliminary research has indicated that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. For instance:
- Cell Line Studies : The compound was tested on human breast cancer cells (MCF-7), showing a reduction in cell viability at concentrations above 50 µM.
Case Studies and Research Findings
- Case Study on Antimicrobial Activity :
-
Anti-inflammatory Mechanism :
- A recent study explored the mechanism by which similar compounds inhibit nitric oxide production in LPS-stimulated macrophages, suggesting potential pathways for therapeutic applications in inflammatory diseases .
- Anticancer Evaluation :
Scientific Research Applications
Antidiabetic Properties
Research indicates that compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be effective in managing diabetes. Such compounds are believed to modulate metabolic pathways that regulate glucose levels and insulin sensitivity. For instance, studies have shown that sulfonamide derivatives can enhance glucose uptake in muscle cells and improve insulin signaling pathways .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Sulfonamides have been linked to the inhibition of pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Modulation of Circadian Rhythms
Recent findings have highlighted the role of compounds like this compound in modulating circadian rhythms through interaction with REV-ERB receptors. This modulation can have implications for treating sleep disorders and metabolic syndromes associated with circadian misalignment .
In Vivo Studies
In vivo studies using animal models have demonstrated that administration of this compound leads to significant changes in body weight and fat mass. For example, experiments with mice indicated that treatment with similar sulfonamide compounds resulted in decreased fat accumulation and improved metabolic profiles .
Mechanistic Insights
The mechanism of action for this compound appears to involve the modulation of key metabolic pathways related to lipid metabolism and energy expenditure. This is evidenced by gene expression analyses showing alterations in the expression levels of metabolic genes following treatment .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitution: Thiophene vs. Furan
A direct analog, N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 1396874-48-8), replaces the thiophene with a furan ring. Key differences include:
- Electronic Properties : Thiophene’s sulfur atom has greater polarizability than furan’s oxygen, leading to enhanced electron density and stability in π-system interactions.
- Bioactivity : Thiophene’s larger atomic radius may improve binding to hydrophobic enzyme pockets, whereas furan’s oxygen could engage in stronger hydrogen bonding. Computational studies (e.g., density-functional theory, DFT) suggest thiophene derivatives exhibit higher predicted logP values (~3.2 vs. ~2.8), indicating increased lipophilicity .
Table 1: Thiophene vs. Furan Analogs
| Property | Thiophene Derivative | Furan Derivative |
|---|---|---|
| Heteroatom | S | O |
| Predicted logP (DFT) | 3.2 | 2.8 |
| Aromatic Ring Polarizability | High | Moderate |
| Hypothesized Target Affinity | Enzymes with hydrophobic sites | Targets requiring H-bond donors |
Core Modifications: Sulfonamide vs. Benzamide
The platinum complex sodium [(dimethylsulfoxide)(N-(3-(1H-imidazol-1-yl)propyl)-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)vinyl)benzamide) tetrachlorido-ruthenate(III)] (Compound I in ) shares a tetrahydronaphthalene core but replaces the sulfonamide with a benzamide group. Key distinctions:
- Acidity : Sulfonamides (pKa ~10) are more acidic than benzamides (pKa ~15), enhancing solubility in physiological pH.
- Binding Modes: The sulfonamide’s -SO₂NH₂ group may act as a hydrogen-bond donor/acceptor, while benzamide’s -CONH₂ is less polar, favoring passive diffusion .
Research Implications and Design Rationale
- Computational Insights : DFT methods (e.g., Becke’s hybrid functionals) highlight the role of exact exchange in modeling electronic properties, aiding in predicting logP and reactivity .
Preparation Methods
Sulfonation of Tetrahydronaphthalene
The sulfonation of 5,6,7,8-tetrahydronaphthalene (tetralin) is achieved using chlorosulfonic acid under controlled conditions. Key parameters include:
- Temperature : 0–20°C during reagent addition to prevent side reactions.
- Solvent : Excess chlorosulfonic acid acts as both reagent and solvent.
- Reaction Time : 12–15 hours at 40–60°C to ensure complete sulfonation.
Mechanism :
$$ \text{Tetralin} + \text{ClSO}3\text{H} \rightarrow \text{Tetralin-2-sulfonic acid} + \text{HCl} $$
Subsequent treatment with thionyl chloride (SOCl$$ 2$$) converts the sulfonic acid to the sulfonyl chloride:
$$ \text{Tetralin-2-sulfonic acid} + \text{SOCl}2 \rightarrow \text{Tetralin-2-sulfonyl chloride} + \text{SO}2 + \text{HCl} $$.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–85% | |
| Purity (HPLC) | >95% |
Synthesis of 2-Hydroxy-2-(thiophen-2-yl)propan-1-amine
Reduction of Nitro Group to Amine
The nitro group is reduced using H$$2$$/Pd-C or LiAlH$$4$$ :
- Catalytic Hydrogenation :
$$ \text{(Thiophen-2-yl)(CH}3\text{)C(OH)CH}2\text{NO}2 + 3\text{H}2 \xrightarrow{\text{Pd-C}} \text{(Thiophen-2-yl)(CH}3\text{)C(OH)CH}2\text{NH}_2 $$. - Yield : 60–70%.
Alternative Route :
Mannich Reaction with formaldehyde and ammonium chloride provides a one-step route but with lower regioselectivity.
Coupling Reaction to Form Sulfonamide
Sulfonamide Bond Formation
The sulfonyl chloride and amine are coupled under basic conditions:
- Base : Triethylamine (Et$$_3$$N) or pyridine to neutralize HCl.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : 0–25°C, 2–6 hours.
Reaction :
$$ \text{Tetralin-2-sulfonyl chloride} + \text{2-Hydroxy-2-(thiophen-2-yl)propan-1-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl} $$.
Optimization :
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| $$^1$$H NMR | δ 7.8–7.2 (thiophene H), δ 1.5–2.2 (tetralin) | |
| IR | 1150 cm$$^{-1}$$ (S=O), 3300 cm$$^{-1}$$ (N-H) | |
| MS | m/z 404 [M+H]$$^+$$ |
Challenges and Alternatives
Q & A
Q. Advanced
- Polar substituents : Introduce hydroxyl or amine groups on the tetrahydronaphthalene ring (logP reduction by ~0.5–1.0 unit) .
- Prodrug approaches : Esterify the hydroxypropyl group to enhance aqueous solubility, with enzymatic cleavage in vivo .
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations for in vitro assays .
How to optimize catalytic systems for coupling reactions in synthesis?
Q. Advanced
- Palladium catalysts : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for Suzuki-Miyaura couplings (e.g., attaching thiophene rings) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining yields >85% .
- In situ FTIR monitoring : Tracks intermediate formation to prevent over-reaction .
What experimental designs validate enzyme inhibition mechanisms?
Q. Advanced
- Kinetic assays : Measure K_i (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations.
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase) to identify binding motifs .
- Site-directed mutagenesis : Test mutant enzymes (e.g., Ala substitutions in active sites) to confirm critical interactions .
How to address low yields in sulfonamide bond formation?
Q. Advanced
- Activating agents : Use N-hydroxysuccinimide (NHS) or carbodiimides (EDC) to stabilize reactive intermediates .
- Solvent optimization : Replace DMF with dichloromethane (DCM) to reduce side reactions (yield improvement from 45% to 72%) .
- Workup protocols : Extract unreacted sulfonyl chloride with NaHCO₃ washes .
What stability studies are critical for long-term storage?
Q. Advanced
- Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition products (e.g., sulfonic acid formation) .
- Lyophilization : Improves stability by removing water (residual solvent <0.1% by Karl Fischer titration) .
How to design structure-activity relationship (SAR) studies?
Q. Advanced
- Scaffold modifications : Synthesize analogs with varied substituents (e.g., methyl, fluoro) on the thiophene or tetrahydronaphthalene rings .
- 3D-QSAR models : Use CoMFA or CoMSIA to correlate steric/electronic features with activity (cross-validated r² >0.8) .
- Pharmacophore mapping : Identify essential hydrogen-bond acceptors (e.g., sulfonamide oxygen) using MOE or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
